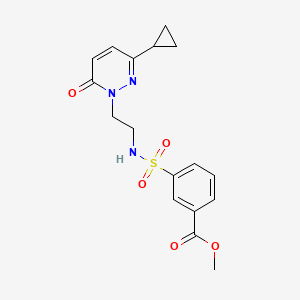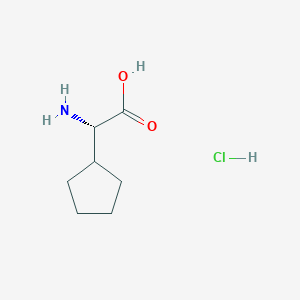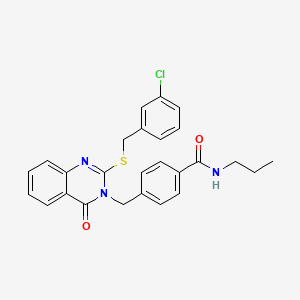![molecular formula C20H15F3N2O2 B2967673 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide CAS No. 339025-48-8](/img/structure/B2967673.png)
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide is a synthetic organic compound with applications spanning various scientific disciplines. Its unique structure, characterized by the presence of a trifluoromethyl group and a pyridinyl moiety, makes it a subject of interest in chemical, biological, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide, one commonly used method involves the nucleophilic addition of a 2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl compound to an N-phenylbenzenecarboxamide intermediate under controlled conditions. Reaction temperatures typically range from 20°C to 100°C, with reaction times varying from a few hours to several days depending on the reagents and catalysts used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully optimized to maximize yield and purity. Common solvents used in the process include dichloromethane, tetrahydrofuran, or acetonitrile, with catalysts such as palladium or copper complexes facilitating the reaction.
Chemical Reactions Analysis
Types of Reactions
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of different oxo derivatives.
Reduction: Reduction reactions often use hydride donors such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The trifluoromethyl and pyridinyl groups can be substituted under nucleophilic or electrophilic conditions, creating diverse analogs.
Common Reagents and Conditions
Reagents like hydrochloric acid, sodium hydroxide, and various organic solvents are frequently employed. Reaction conditions vary but are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The primary products from these reactions depend on the conditions employed. For instance, oxidation may yield higher-order oxides, while reduction typically results in alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide is used as a precursor for synthesizing more complex molecules, especially in medicinal chemistry.
Biology
Biologically, this compound is investigated for its potential in modulating various biochemical pathways, given its structural complexity and functional group diversity.
Medicine
In medicine, its derivatives are studied for therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacokinetic properties of drugs.
Industry
Industrially, the compound finds use in the development of advanced materials and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the pyridinyl moiety facilitates binding to specific proteins. These interactions can modulate various signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide stands out due to its trifluoromethyl group, which imparts unique pharmacological and chemical properties.
Similar Compounds
4-{[2-oxo-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide: Lacks the trifluoromethyl group, leading to different reactivity and bioactivity.
4-{[2-oxo-5-methyl-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide: Substitution with a methyl group instead of trifluoromethyl, affecting its physical and chemical properties.
4-{[2-oxo-1(2H)-quinolinyl]methyl}-N-phenylbenzenecarboxamide: Features a quinoline ring, providing different biological activities.
This detailed exploration should give you a comprehensive understanding of this compound and its scientific significance.
Properties
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)16-10-11-18(26)25(13-16)12-14-6-8-15(9-7-14)19(27)24-17-4-2-1-3-5-17/h1-11,13H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOSYAFXPQOVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]ethyl}morpholin-3-one](/img/structure/B2967592.png)

![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2967597.png)
![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2967598.png)
![2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2967600.png)

![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)
![12-[(4-chlorophenyl)methyl]-11-methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2967603.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2967605.png)

![2,3-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2967609.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-ethylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2967611.png)
